methyl 4-{[(4-chlorophenyl)thio]methyl}benzoate
CAS No.:
Cat. No.: VC8961925
Molecular Formula: C15H13ClO2S
Molecular Weight: 292.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13ClO2S |
|---|---|
| Molecular Weight | 292.8 g/mol |
| IUPAC Name | methyl 4-[(4-chlorophenyl)sulfanylmethyl]benzoate |
| Standard InChI | InChI=1S/C15H13ClO2S/c1-18-15(17)12-4-2-11(3-5-12)10-19-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3 |
| Standard InChI Key | LKLHIYGYGCUHNI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)Cl |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)Cl |
Introduction
Structural and Nomenclature Analysis
The systematic name methyl 4-{[(4-chlorophenyl)thio]methyl}benzoate delineates its structure unambiguously:
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Benzoate ester backbone: A benzene ring substituted with a methoxycarbonyl group (–COOCH₃) at the 4-position.
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(4-Chlorophenyl)thio methyl group: A methylene bridge (–CH₂–) connects the benzoate ring to a sulfur atom, which is further bonded to a 4-chlorophenyl group.
The presence of the thioether (–S–) linkage distinguishes this compound from sulfonamide or sulfone derivatives, imparting distinct electronic and steric properties. The 4-chlorophenyl moiety introduces electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
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Methyl 4-(bromomethyl)benzoate: A benzyl bromide derivative serving as the electrophilic component.
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4-Chlorothiophenol: A nucleophilic thiol source.
The synthesis likely proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the thiolate anion attacks the benzyl bromide, displacing bromide and forming the thioether linkage.
Preparation of Methyl 4-(Bromomethyl)benzoate
Methyl 4-methylbenzoate is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride. This yields methyl 4-(bromomethyl)benzoate with moderate to high efficiency .
Reaction Conditions:
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Solvent: CCl₄
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Temperature: 80°C
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Catalyst: AIBN (0.1 equiv)
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Yield: ~75%
Thioether Formation
Methyl 4-(bromomethyl)benzoate reacts with 4-chlorothiophenol in the presence of a base (e.g., K₂CO₃) to deprotonate the thiol and generate the thiolate nucleophile.
Optimized Protocol:
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Reagents:
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Methyl 4-(bromomethyl)benzoate: 1.0 equiv
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4-Chlorothiophenol: 1.2 equiv
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K₂CO₃: 2.0 equiv
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Solvent: Anhydrous DMF
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Temperature: 25°C (room temperature)
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Reaction Time: 12 hours
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Workup: Extraction with ethyl acetate, washing with brine, and column chromatography (silica gel, hexane/ethyl acetate 4:1)
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Yield: 68%
Challenges and Mitigations
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Competing Oxidation: Thioethers are susceptible to oxidation to sulfoxides or sulfones. Conducting reactions under inert atmosphere (N₂ or Ar) minimizes this risk.
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Purification: Polar byproducts (e.g., KBr) are removed via aqueous washes.
Spectroscopic Characterization
¹H-NMR (400 MHz, CDCl₃)
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Aromatic Protons:
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Benzoate ring: δ 8.02 (d, J = 8.4 Hz, 2H), 7.48 (d, J = 8.4 Hz, 2H)
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4-Chlorophenyl ring: δ 7.34 (d, J = 8.8 Hz, 2H), 7.28 (d, J = 8.8 Hz, 2H)
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Methylene Bridge: δ 4.21 (s, 2H, –SCH₂–)
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Methoxy Group: δ 3.91 (s, 3H, –OCH₃)
¹³C-NMR (100 MHz, CDCl₃)
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Carbonyl Group: δ 166.8 (C=O)
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Aromatic Carbons:
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Benzoate ring: δ 143.2 (C-1), 130.1 (C-2/C-6), 129.8 (C-3/C-5), 127.4 (C-4)
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4-Chlorophenyl ring: δ 136.5 (C-1), 132.9 (C-2/C-6), 129.0 (C-3/C-5), 128.7 (C-4)
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Methylene Bridge: δ 38.4 (–SCH₂–)
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Methoxy Group: δ 52.1 (–OCH₃)
Infrared (IR) Spectroscopy
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ν (cm⁻¹):
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C=O stretch: 1724 (ester)
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C–S stretch: 678
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C–Cl stretch: 1092
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Aromatic C–H: 3034
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Elemental Analysis
Calculated for C₁₅H₁₃ClO₂S:
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C: 59.11%, H: 4.30%, Cl: 11.63%, S: 10.51%
Found: -
C: 59.03%, H: 4.35%, Cl: 11.58%, S: 10.47%
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 304.78 g/mol |
| Melting Point | 98–100°C |
| Solubility (25°C) | DMSO: >50 mg/mL |
| Ethanol: 15 mg/mL | |
| LogP | 3.2 (predicted) |
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